molecular formula C15H15NO4 B1421535 2-(2,6-Dimethoxybenzoyl)-6-methoxypyridine CAS No. 1187166-73-9

2-(2,6-Dimethoxybenzoyl)-6-methoxypyridine

Cat. No.: B1421535
CAS No.: 1187166-73-9
M. Wt: 273.28 g/mol
InChI Key: DAMXVQYJSCIWCY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-(2,6-Dimethoxybenzoyl)-6-methoxypyridine involves several steps. One common approach is the esterification of 2,6-dimethoxybenzoic acid (1) with absolute ethanol in the presence of an acid catalyst. This reaction yields ethyl 2,6-dimethoxybenzoate (2) as an intermediate. The structure of the resulting compound can be confirmed using spectroscopic data and single-crystal X-ray diffraction studies .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring fused with a 2,6-dimethoxybenzoyl group and a methoxy group. The precise arrangement of atoms and bond angles can be visualized using computational models or X-ray crystallography data .

Scientific Research Applications

Metabolic Pathways and Toxicity Studies

  • Metabolism and Excretion Pathways : The metabolism of a novel anti-cancer agent structurally related to 2-(2,6-Dimethoxybenzoyl)-6-methoxypyridine was extensively studied, revealing its metabolism into 21 different metabolites, including glucuronide conjugates. The study emphasized the compound's clearance through hepatobiliary excretion and identified major metabolic pathways involving O-demethylation of methoxypyridine, N-debenzylation of imidazole, and hydroxylation. The formation of cyclic metabolites was noted as a distinctive feature of the compound's metabolism (Lee et al., 2004).

  • Toxicological Implications of Antioxidant Food Additives : The study investigated the oxidative metabolism and toxicological implications of compounds structurally similar to this compound, like 2-t-butyl-4-methoxyphenol (BHA) and 2,6-di-t-butyl-4-methylphenol (BHT). The research highlighted the formation of free radical intermediates during peroxidase oxidation and suggested metabolic activation as a potential contributor to observed toxic effects (Valoti et al., 1989).

  • Biotransformation Studies Using an Incubated Hen’s Egg Model : Biotransformation of Veratric acid, a known human metabolite of Mebeverine with a similar structural motif to this compound, was studied using an incubated hen’s egg model. The study identified major metabolites and discussed the O-demethylation process at the p-methoxyl function. This research provides insights into the metabolic fate of compounds with dimethoxyphenyl structures (Kiep et al., 2014).

  • In Vivo Oxidative Metabolism of Structurally Similar Compounds : A study on the in vivo metabolism of 2,4-dimethylaniline and 2,6-dimethylaniline, compounds with a structural resemblance to this compound, highlighted species-specific metabolic pathways and the formation of various urinary metabolites. The divergent metabolism in different species could be pivotal in understanding the species-specific toxicological effects of similar compounds (Short et al., 1989).

Safety and Hazards

As with any chemical compound, safety precautions are essential. Researchers should handle 2-(2,6-Dimethoxybenzoyl)-6-methoxypyridine in a well-ventilated area, wear appropriate protective gear, and follow established safety protocols. Consult safety data sheets (SDS) for specific hazard information .

Properties

IUPAC Name

(2,6-dimethoxyphenyl)-(6-methoxypyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4/c1-18-11-7-5-8-12(19-2)14(11)15(17)10-6-4-9-13(16-10)20-3/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAMXVQYJSCIWCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)C2=NC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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